SRT3025
Description
Overview of the Sirtuin Family of Deacetylases in Cellular and Metabolic Homeostasis
The sirtuins are a family of signaling proteins that are evolutionarily conserved and play a crucial role in metabolic regulation. nih.govwikipedia.org Chemically, they function as a class of enzymes with either mono-ADP-ribosyltransferase or deacylase activity. wikipedia.org The name "sirtuin" originates from the yeast gene "silent information regulator 2" (Sir2), which was the first of its kind to be discovered. nih.govwikipedia.org In mammals, seven homologs of Sir2, designated SIRT1 through SIRT7, have been identified. nih.govijbs.com
These enzymes are critically dependent on nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) for their function, which links their activity directly to the cell's energy status. nih.govnih.gov By sensing the intracellular NAD+ levels, sirtuins can act as metabolic sensors, translating changes in metabolism into alterations in gene expression and protein function. nih.gov They achieve this primarily through deacetylation, a process that removes an acetyl group from the lysine (B10760008) residues of histone and non-histone proteins. nih.gov This NAD+-dependent deacetylation is distinct from other classes of deacetylases. wikipedia.org
Sirtuins are found in various cellular compartments; for instance, SIRT1, SIRT6, and SIRT7 are primarily located in the nucleus, SIRT2 in the cytoplasm, and SIRT3, SIRT4, and SIRT5 reside in the mitochondria. nih.gov Through their enzymatic activity, sirtuins regulate a wide array of cellular processes, including inflammation, oxidative stress, senescence, and particularly metabolism. nih.govfrontiersin.org Their role in maintaining cellular and metabolic homeostasis has made them a significant area of research, especially concerning metabolic diseases and age-related conditions. nih.govnih.gov
| Sirtuin | Subcellular Localization | Primary Functions |
| SIRT1 | Nucleus, Cytoplasm | Deacetylation of histones and transcription factors, involved in metabolism, inflammation, and stress resistance. nih.govnih.gov |
| SIRT2 | Cytoplasm (can translocate to nucleus) | Tubulin deacetylation, regulation of cell cycle and mitosis. nih.govnih.gov |
| SIRT3 | Mitochondria | Major mitochondrial deacetylase, regulates metabolic enzymes, oxidative stress. nih.govwikipedia.org |
| SIRT4 | Mitochondria | ADP-ribosyltransferase activity, involved in glutamine metabolism and insulin (B600854) secretion. nih.govwikipedia.org |
| SIRT5 | Mitochondria | Desuccinylase and demalonylase activity, regulates mitochondrial metabolic pathways. nih.gov |
| SIRT6 | Nucleus | Histone deacetylation (H3K9), DNA repair, glucose homeostasis, inflammation. nih.govnih.govphysiology.org |
| SIRT7 | Nucleolus | Involved in ribosome biogenesis and rRNA transcription. nih.govwikipedia.org |
Role of Sirtuin 1 (SIRT1) and Sirtuin 6 (SIRT6) in Mammalian Physiology
Among the seven mammalian sirtuins, SIRT1 and SIRT6 are two of the most extensively studied nuclear sirtuins, each playing distinct yet sometimes overlapping roles in physiology.
Sirtuin 1 (SIRT1) is the mammalian homolog most closely related to the yeast Sir2 and is a key regulator of energy and metabolic homeostasis. nih.govnih.gov Its activity increases during periods of caloric restriction, where it orchestrates adaptive responses to reduced food availability. nih.gov In the liver, SIRT1 promotes gluconeogenesis and fatty acid oxidation while inhibiting lipid synthesis. nih.govnih.gov In skeletal muscle, it influences glucose uptake and fatty acid oxidation. biologists.comaging-us.com SIRT1 also plays a crucial role in modulating inflammation, primarily by deacetylating the RelA/p65 subunit of NF-κB, thereby inhibiting its activity and reducing the expression of inflammatory genes. frontiersin.org Furthermore, SIRT1 is involved in DNA repair processes and protects against cellular senescence and apoptosis. wikipedia.orgbiologists.com
Sirtuin 6 (SIRT6) is a chromatin-associated deacylase that is critical for maintaining cellular homeostasis, with particularly important functions in DNA repair, genome stability, and metabolic control. nih.govphysiology.org A primary function of SIRT6 is the deacetylation of histone H3 at lysine 9 (H3K9ac), which leads to the repression of certain genes, including many involved in glycolysis. nih.gov This positions SIRT6 as a key regulator of glucose homeostasis; mice lacking SIRT6 suffer from lethal hypoglycemia. nih.gov Beyond metabolism, SIRT6 plays a vital role in DNA double-strand break repair. wikipedia.org Its ability to efficiently repair DNA is positively correlated with lifespan in different rodent species. youtube.com Overexpression of SIRT6 has been shown to extend the lifespan of male mice, earning it the moniker of the "longevity sirtuin". youtube.comnih.gov It also exerts anti-inflammatory effects and is implicated in cardiovascular health, helping to protect against conditions like cardiac hypertrophy and atherosclerosis. nih.gov
Emergence of Small Molecule Sirtuin Activating Compounds (STACs) in Biomedical Research
The discovery of the link between sirtuins, caloric restriction, and longevity spurred significant interest in finding ways to pharmacologically mimic these benefits. nih.gov This led to the emergence of small molecule sirtuin-activating compounds (STACs). nih.govwikipedia.org STACs are chemical compounds designed to enhance the enzymatic activity of sirtuins, particularly SIRT1. wikipedia.orgnih.gov The initial discovery in 2003 that certain polyphenols, most notably resveratrol (B1683913) found in red wine, could activate SIRT1 and extend the lifespan of yeast was a landmark finding in the field. semanticscholar.org
STACs are thought to work through an allosteric mechanism, meaning they bind to a site on the sirtuin enzyme other than the active site, inducing a conformational change that increases its activity. nih.govnih.gov Specifically, studies indicate that STACs bind to a conserved N-terminal domain of SIRT1. nih.govresearchgate.net This activation mechanism appears to be common across different classes of STACs, including both natural polyphenols and more potent, specific synthetic compounds. nih.gov
The development of synthetic STACs aimed to improve upon the properties of natural compounds like resveratrol, seeking greater potency, solubility, and target selectivity. nih.govresearchgate.net These synthetic activators are categorized into different generations, including imidazothiazoles and urea-based scaffolds. nih.gov The therapeutic potential of STACs is being explored for a wide range of age-related diseases, including type 2 diabetes, inflammatory disorders, and neurodegeneration, with some compounds advancing into clinical trials. nih.govnih.govnih.gov
Contextualization of SRT3025 within Sirtuin Research
This compound is a synthetic, orally available small molecule sirtuin-activating compound (STAC) developed by Sirtris Pharmaceuticals. wikipedia.orghra.nhs.uk It falls into the category of second-generation STACs, which were designed for improved potency and specificity compared to earlier compounds. nih.gov The primary target of this compound is SIRT1. selleckchem.com Research has confirmed that this compound activates wild-type SIRT1 protein but fails to activate an activation-resistant mutant (E230K), providing evidence for its specific allosteric mechanism of action. selleckchem.comnih.gov
This compound has been utilized as a chemical probe in a variety of preclinical studies to investigate the therapeutic potential of SIRT1 activation. These investigations have spanned several areas of mammalian physiology. For example, studies in mouse models have explored its effects on atherosclerosis, where it was found to reduce plasma cholesterol and inflammation. selleckchem.comnih.govnih.govresearchgate.net Other research has focused on its role in bone metabolism, demonstrating that this compound can inhibit the formation of osteoclasts (cells that break down bone) and rescue bone loss in models of osteoporosis. nih.govnih.gov It has also been studied for its potential to improve hematopoiesis. selleckchem.com As a specific and potent SIRT1 activator, this compound serves as an important tool for elucidating the physiological consequences of enhancing sirtuin activity. wikipedia.orgresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(3-methoxypropyl)-2-phenyl-N-[2-[6-(pyrrolidin-1-ylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]phenyl]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31N5O2S2/c1-38-17-9-14-26-27(35-29(39-26)22-10-3-2-4-11-22)28(37)33-24-13-6-5-12-23(24)30-34-25-18-21(19-32-31(25)40-30)20-36-15-7-8-16-36/h2-6,10-13,18-19H,7-9,14-17,20H2,1H3,(H,33,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRRXPMZNBRXCPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCC1=C(N=C(S1)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C4=NC5=C(S4)N=CC(=C5)CN6CCCC6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301336673 | |
| Record name | SRT-3025 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301336673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
569.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1231952-55-8 | |
| Record name | SRT-3025 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1231952558 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SRT-3025 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301336673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SRT-3025 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4WQ6846SR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Mechanisms of Action and Target Engagement of Srt3025
Elucidation of Primary Sirtuin Target Specificity
The primary target of SRT3025 has been identified as Sirtuin 1 (SIRT1), a NAD⁺-dependent deacetylase. Studies have demonstrated that this compound can activate wild-type SIRT1 protein in a concentration-dependent manner in vitro. nih.govselleckchem.comoup.comnih.gov This activation is considered a key mechanism underlying its observed biological effects. nih.govoup.comnih.govijbs.com
Evidence for SIRT1 Allosteric Activation
Evidence suggests that this compound activates SIRT1 through an allosteric mechanism. nih.gov This is supported by findings that this compound effectively activates wild-type SIRT1 but fails to activate an activation-resistant SIRT1 mutant, specifically the E230K mutant. nih.govselleckchem.comoup.com This mutation at position 230 is located within the catalytic core of SIRT1, indicating that this compound likely binds to an allosteric site near this region to induce a conformational change that enhances the enzyme's deacetylase activity. nih.gov
Considerations of SIRT6 Activation and Potential Dual/Off-Target Effects
While this compound is primarily characterized as a SIRT1 activator, some sources also describe it as a SIRT6 activator. ontosight.ai SIRT6 is another member of the sirtuin family involved in genome stability, metabolism, and inflammation. ontosight.ainih.gov Activation of SIRT6 by this compound has been suggested to lead to the deacetylation of specific substrates, regulating various cellular processes including glucose and lipid metabolism and inflammatory responses. ontosight.ai
However, other research highlights the potential for off-target effects. One study investigating the effects of this compound on osteoclastogenesis in sirt1 knockout mice observed inhibition of osteoclastogenesis even in the absence of SIRT1. nih.govresearchgate.netplos.org In these sirt1 null cells treated with this compound, a down-regulation of SIRT3 was observed, suggesting that under conditions of SIRT1 deficiency, this compound might influence other sirtuins like SIRT3. researchgate.netplos.org Another study exploring this compound's effects on hematopoiesis in a mouse model of Fanconi anemia noted that while this compound improved hematopoiesis, similar effects were not seen with systemic overexpression of Sirt1 or treatment with resveratrol (B1683913), another known SIRT1 activator. nih.gov This led the authors to consider the possibility that this compound might increase the hematopoietic stem and progenitor cell pool through an off-target effect unrelated to its in vitro SIRT1 activation, although no such off-target effects were known at the time. nih.gov These findings underscore the importance of considering potential dual or off-target effects of this compound, particularly in complex biological systems or under specific cellular conditions.
Discussion on the Nuances and Historical Controversies of STACs Mechanism of Action
The mechanism of action of Sirtuin Activating Compounds (STACs), including compounds like this compound, has been a subject of nuance and historical controversy. While initially thought to directly activate SIRT1, later studies, particularly concerning earlier generation STACs like resveratrol, revealed complexities and context-dependent effects. researchgate.netmdpi.com The allosteric activation model, where STACs bind to a site distinct from the active site to enhance substrate binding or catalytic efficiency, has gained prominence for compounds like this compound based on evidence such as the lack of activation of the E230K SIRT1 mutant. nih.gov However, the observation of SIRT1-independent effects and potential modulation of other sirtuins by this compound in certain contexts, as discussed above, reflects the broader challenges in fully elucidating the precise molecular mechanisms of STACs and their potential interactions with multiple cellular targets or pathways. researchgate.netplos.orgnih.gov
Downstream Molecular Signaling Pathways Regulated by this compound
The activation of SIRT1 by this compound leads to the deacetylation of various downstream protein substrates, thereby regulating multiple signaling pathways involved in diverse cellular processes.
Regulation of Protein Deacetylation Events
A key consequence of this compound-mediated SIRT1 activation is the increased deacetylation of SIRT1 target proteins. Studies have shown that this compound treatment leads to increased deacetylation of known SIRT1 targets in vivo, such as hepatic p65 and skeletal muscle Foxo1. nih.govoup.comnih.gov This deacetylation can alter the activity, localization, or stability of these proteins, subsequently impacting downstream cellular functions.
A well-documented downstream effect of this compound is the deacetylation of the RelA/p65 subunit of the NF-κB transcription factor. RelA/p65 is a critical component of the NF-κB pathway, which plays a central role in regulating inflammatory and immune responses. embopress.org SIRT1 is known to deacetylate RelA/p65 at lysine (B10760008) 310, a site crucial for NF-κB transcriptional activity. nih.govresearchgate.netplos.orgmdpi.comembopress.orgabcam.com
Research indicates that this compound promotes the deacetylation of RelA/p65 at lysine 310. nih.govresearchgate.netplos.orgabcam.com This deacetylation by SIRT1 (activated by this compound) can lead to the repression of NF-κB transcriptional activity and a decrease in the expression of its pro-inflammatory target genes. mdpi.comembopress.org For example, in studies on osteoclastogenesis, this compound inhibited the process by deacetylating RelA/p65 at lysine 310, which is critical for NF-κB activation. nih.govplos.orgabcam.com This deacetylation can favor the association of the p65/p50 NF-κB complex with its inhibitor IκB-α, promoting the shuttling of the complex back to the cytoplasm and thereby inactivating NF-κB activity. mdpi.com
The modulation of the NF-κB pathway through RelA/p65 deacetylation by this compound contributes to its observed anti-inflammatory effects in various models. ijbs.comontosight.aioup.comresearchgate.net
Here is a summary of key findings related to this compound's effects on RelA/p65 deacetylation and NF-κB activity:
| Target Protein | Deacetylation Site | Effect of this compound | Downstream Impact | References |
| RelA/p65 | Lysine 310 | Increased | Repression of NF-κB transcriptional activity | nih.govresearchgate.netplos.orgmdpi.comembopress.orgabcam.com |
| RelA/p65 | Lysine 310 | Increased | Decreased expression of pro-inflammatory genes | mdpi.com |
| RelA/p65 | Lysine 310 | Increased | Inhibition of osteoclastogenesis | nih.govplos.orgabcam.com |
This table summarizes the direct impact of this compound on RelA/p65 deacetylation and its subsequent effects on NF-κB signaling and related biological processes.
Other downstream effects linked to this compound-mediated SIRT1 activation include increased hepatic LDL receptor expression and reduced PCSK9 secretion, contributing to reduced plasma cholesterol levels and atheroprotection in mouse models. nih.govoup.comnih.govijbs.comoup.comgavinpublishers.comuzh.ch this compound has also been shown to down-regulate sclerostin, an inhibitor of bone formation, leading to activation of the canonical WNT pathway in osteocytes and rescue of bone loss in a mouse model of osteoporosis. huji.ac.il Furthermore, this compound has demonstrated effects on cellular survival and growth in cancer cell lines, potentially involving a SIRT1-lysosomal-dependent pathway. aacrjournals.orgaacrjournals.orgnih.gov
Deacetylation of Forkhead Box Protein O1 (Foxo1) and Associated Cellular Processes
This compound has been shown to increase the deacetylation of Sirt1 target proteins in vivo, including Forkhead box protein O1 (Foxo1) in skeletal muscle nih.govnih.govoup.com. Deacetylation of Foxo1 by Sirt1 is a known regulatory mechanism that influences its transcriptional activity and subsequent control over various cellular processes, including metabolism, stress resistance, and cell cycle regulation ijbs.com. Studies in mice treated with this compound demonstrated increased deacetylation of skeletal muscle Foxo1, indicating successful Sirt1 activation in vivo nih.gov.
Activation of Adenosine Monophosphate-Activated Protein Kinase (AMPK) Signaling
This compound has been observed to activate Adenosine Monophosphate-Activated Protein Kinase (AMPK) selleckchem.complos.orgresearchgate.netnih.govabcam.com. AMPK is a critical energy sensor within cells that regulates metabolic pathways to maintain energy homeostasis. Activation of AMPK by this compound has been demonstrated in various cell types, including bone marrow-derived macrophages selleckchem.complos.orgresearchgate.netabcam.com. This activation is reported to occur via Sirt1 stimulation, as indicated by the lack of effect on AMPK in Sirt1 null cells plos.org. AMPK activation is involved in processes such as inhibiting osteoclastogenesis selleckchem.complos.orgresearchgate.netabcam.com.
Transcriptional and Post-Translational Modulations by this compound
This compound influences the expression and activity of several key proteins involved in lipid metabolism and cell cycle control, primarily through post-translational mechanisms.
Impact on Proprotein Convertase Subtilisin/Kexin Type 9 (Pcsk9) Secretion and Accumulation
This compound treatment has been shown to affect Proprotein Convertase Subtilisin/Kexin Type 9 (Pcsk9). While this compound treatment did not alter the mRNA expression of hepatic Pcsk9, it led to increased Pcsk9 protein expression within hepatocytes, suggesting post-translational effects nih.govnih.govoup.com. This intracellular accumulation of Pcsk9 protein, without a corresponding increase in mRNA, points towards disturbed transport and/or secretion of the protein nih.gov. Consistent with this, reduced plasma levels of Pcsk9 were observed after pharmacological Sirt1 activation with this compound in mice nih.govnih.govoup.com. In vitro studies using cultured hepatocytes demonstrated that this compound attenuated Pcsk9 secretion nih.govnih.govoup.com.
Influence on Low-Density Lipoprotein Receptor (Ldlr) Expression and Activity
This compound treatment has a notable impact on Low-Density Lipoprotein Receptor (Ldlr) expression and activity. Similar to Pcsk9, this compound did not change the mRNA expression of hepatic Ldlr but significantly increased its protein expression nih.govnih.govoup.com. This increase in Ldlr protein expression is concentration- and time-dependent and is attenuated by Sirt1 knockdown, indicating Sirt1 dependence nih.gov. The increase in hepatic Ldlr expression is considered essential for the cholesterol-lowering effects of this compound nih.gov. In vitro experiments showed that this compound administration to hepatocytes increased Ldlr protein expression in cell lysates nih.govresearchgate.netresearchgate.net. This compound also attenuated Pcsk9's binding to Ldlr, thereby reducing Pcsk9-mediated Ldlr degradation and increasing Ldlr expression and LDL uptake nih.govnih.govoup.com. Co-administration of exogenous Pcsk9 blunted these effects nih.govnih.govoup.comresearchgate.net.
Data from studies in Apoe−/− mice treated with this compound illustrate the impact on hepatic Ldlr and Pcsk9 protein levels compared to placebo-treated controls.
| Treatment | Hepatic Ldlr Protein Expression (Relative) | Hepatic Pcsk9 Protein Expression (Relative) | Plasma Pcsk9 Levels (Relative) |
| Placebo | Baseline | Baseline | Baseline |
| This compound | Increased | Increased | Reduced |
Note: Data is illustrative based on reported findings of increased hepatic protein expression and reduced plasma levels nih.govnih.govoup.com. Specific quantitative data varies between studies and experimental conditions.
Effects on p21 Transcription via Early Growth Response Protein 1 (Egr1) Down-regulation
Research suggests that this compound may suppress p21 transcription through the down-regulation of Early Growth Response Protein 1 (Egr1) selleckchem.comnih.gov. Egr1 is a transcription factor known to modulate p21 gene expression nih.govresearchgate.netirdrjournal.com. Studies have shown that Egr1 mRNA levels were significantly lower in cells from this compound-treated mice compared to controls, suggesting that Egr1 suppression could be an upstream event leading to the transcriptional down-regulation of p21 in response to this compound nih.gov.
Alterations in Sirtuin 3 (Sirt3) Expression in Sirt1-Deficient Cellular Contexts
In cellular contexts deficient in Sirtuin 1 (Sirt1), this compound has been observed to down-regulate Sirtuin 3 (Sirt3) plos.orgnih.govmdpi.com. This effect was noted in Sirt1 null osteoclasts treated with this compound plos.orgnih.gov. These findings suggest that while this compound typically activates Sirt1, it can influence Sirt3 expression under conditions of Sirt1 deficiency plos.orgnih.gov. The influence of Sirtuin activating compounds on Sirt3 in the context of reduced Sirt1 levels, particularly in aging and disease models, warrants further investigation plos.orgnih.gov.
Cellular and Organ Specific Responses to Srt3025 Exposure in Preclinical Models
Hepatic Cellular Metabolism and Lipid Homeostasis
In the context of liver function, SRT3025 has been shown to influence lipid metabolism, particularly through its effects on low-density lipoprotein receptor (LDLR) expression and the protein proprotein convertase subtilisin/kexin type 9 (PCSK9).
Mechanisms Underlying Hepatic Ldlr Expression Enhancement
Research in apolipoprotein E-deficient (Apoe−/−) mice fed a high-cholesterol diet demonstrated that treatment with this compound led to a notable increase in the protein expression of hepatic LDLR. nih.govbohrium.comoup.com Interestingly, this effect was not associated with a corresponding increase in Ldlr mRNA levels, suggesting a post-translational mechanism of action. nih.govbohrium.comnih.govoup.com Further investigation using cultured mouse hepatoma AML12 cells confirmed that this compound administration resulted in a concentration- and time-dependent increase in LDLR protein. oup.comnih.gov The functional relevance of this increased LDLR expression was demonstrated by an enhanced uptake of labeled LDL by hepatocytes treated with this compound. bohrium.comnih.gov This effect was found to be dependent on SIRT1 activity, as the drug activated wild-type SIRT1 but not an activation-resistant mutant. nih.govbohrium.com
Influence on Pcsk9 Protein Levels in Hepatocytes
The enhancement of LDLR protein expression by this compound is mechanistically linked to its influence on PCSK9, a protein that targets LDLR for degradation. In both in vivo studies with Apoe−/− mice and in vitro experiments with AML12 hepatocytes, this compound treatment was found to increase the accumulation of PCSK9 protein within the hepatocytes. nih.govbohrium.comoup.comnih.gov However, this intracellular accumulation was accompanied by a reduction in the secretion of PCSK9 from the hepatocytes into the surrounding medium. nih.govbohrium.comnih.gov By attenuating the secretion of PCSK9, this compound effectively reduces the amount of circulating PCSK9 available to bind to and mediate the degradation of LDLR. bohrium.comnih.gov This reduction in PCSK9-mediated LDLR degradation is a key factor contributing to the observed increase in hepatic LDLR protein levels and subsequent atheroprotection in mouse models. nih.govbohrium.com The co-administration of exogenous PCSK9 was shown to blunt the effects of this compound on LDLR expression and LDL uptake, further solidifying this mechanism. nih.govbohrium.comnih.gov
Osteocyte-Mediated Bone Remodeling and Osteoclastogenesis
This compound has also been investigated for its role in bone metabolism, with studies focusing on its impact on the formation of osteoclasts, the cells responsible for bone resorption.
Inhibition of Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL)-Induced Osteoclast Differentiation
Preclinical studies have shown that this compound can inhibit the differentiation of osteoclasts induced by the receptor activator of nuclear factor kappa-B ligand (RANKL). plos.orgnih.govnih.gov In vitro experiments using bone marrow-derived macrophages (BMMs) demonstrated that this compound, along with a similar compound SRT2183, inhibited RANKL-induced osteoclast differentiation, fusion, and resorptive capacity without affecting osteoclast survival. plos.orgnih.gov The proposed mechanism involves the activation of SIRT1, which in turn leads to the deacetylation of RelA/p65 at lysine (B10760008) 310. plos.org This deacetylation is critical for inhibiting the activation of the NF-κB signaling pathway, a key pathway in osteoclastogenesis. plos.org Additionally, this compound was found to activate AMP-activated protein kinase (AMPK), which also contributes to the inhibition of osteoclast formation. plos.org Furthermore, this compound was shown to prevent the RANKL-induced acetylation of Forkhead box protein O1 (FoxO1), and the antiresorptive effects of SIRT1 activation appear to be mediated by FoxO proteins. nih.gov
Modulation of Sclerostin Expression and Canonical WNT Pathway Activation in Osteocytes
While direct studies on the effect of this compound on sclerostin and the WNT pathway are limited, the role of SIRT1 in this context provides valuable insight. SIRT1 is known to be a positive regulator of bone mass and a repressor of the Sost gene, which encodes for sclerostin. nih.gov Sclerostin is an inhibitor of the canonical WNT signaling pathway, a crucial pathway for bone formation. nih.govfrontiersin.orgmdpi.comresearchgate.net By repressing Sost expression, SIRT1 activation would be expected to lead to reduced sclerostin levels, thereby promoting WNT signaling and subsequent bone formation. nih.gov Research has shown that SIRT1 deacetylates histones at the Sost promoter, providing a mechanism for its repressive action. nih.gov Given that this compound is a SIRT1 activator, it is plausible that its effects on bone metabolism may, in part, be mediated through the modulation of sclerostin and the WNT pathway in osteocytes.
Preclinical Efficacy of Srt3025 in Disease Models
Metabolic Syndrome and Associated Disorders
Metabolic syndrome is a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. Preclinical studies using SRT3025 have shown promising results in ameliorating several components of this syndrome.
Dyslipidemia, characterized by abnormal levels of lipids in the blood, is a key driver of atherosclerosis, the buildup of plaques in the arteries. Research indicates that this compound can positively impact lipid metabolism and mitigate the development of atherosclerosis in animal models. nih.govoup.com
Studies utilizing apolipoprotein E-deficient (ApoE-/-) mice, a well-established model for atherosclerosis, have demonstrated the lipid-lowering capabilities of this compound. nih.govnih.gov When these mice were fed a high-cholesterol diet for 12 weeks, treatment with this compound resulted in a significant decrease in plasma levels of total cholesterol and low-density lipoprotein (LDL) cholesterol. nih.govresearchgate.net This effect is linked to the compound's ability to enhance the expression of the hepatic LDL receptor (LDLR), which is crucial for clearing LDL-cholesterol from the bloodstream. oup.comnih.gov
The mechanism involves this compound-mediated SIRT1 activation, which leads to a reduction in the secretion of proprotein convertase subtilisin/kexin type 9 (PCSK9) from liver cells. nih.govoup.com PCSK9 normally targets the LDLR for degradation; by inhibiting its secretion, this compound effectively increases the number of LDL receptors on the surface of hepatocytes, thereby promoting the uptake of LDL-cholesterol from circulation. nih.govresearchgate.net In vitro studies with cultured hepatocytes confirmed that this compound treatment attenuated PCSK9 secretion and reduced its binding to the LDLR, leading to increased LDL uptake. nih.govuzh.ch The importance of the LDLR in this process was highlighted in studies using LDLR knockout (Ldlr-/-) mice, where the cholesterol-lowering and atheroprotective effects of this compound were abolished. nih.govnih.govoup.com
| Parameter | Treatment Group | Outcome vs. Placebo | Reference |
|---|---|---|---|
| Total Cholesterol | This compound | Significantly Decreased | nih.govnih.govresearchgate.net |
| LDL-Cholesterol | This compound | Significantly Decreased | nih.govnih.govresearchgate.net |
| Hepatic LDL Receptor (LDLR) Protein Expression | This compound | Increased | nih.govoup.com |
| Plasma PCSK9 Levels | This compound | Reduced | nih.govresearchgate.net |
Consistent with its lipid-lowering effects, this compound has been shown to significantly reduce the progression of atherosclerosis. nih.gov In ApoE-/- mice on a high-cholesterol diet, histomorphometric analysis of aortas revealed a significant reduction in atherosclerotic plaque size in animals treated with this compound compared to placebo-treated controls. nih.govnih.gov This atheroprotective effect is considered a direct consequence of the enhanced clearance of plasma LDL-cholesterol, preventing its accumulation within the arterial wall. nih.govgavinpublishers.com The genetic deletion of the LDL receptor in mice nullified the ability of this compound to prevent atherosclerosis, further underscoring the critical role of this receptor in the compound's mechanism of action. nih.govoup.com
This compound has demonstrated marked efficacy in improving glucose control and insulin (B600854) sensitivity in preclinical models of diet-induced obesity. bioworld.com In mice made obese by a high-fat diet, treatment with this compound led to significant improvements in glucose tolerance. bioworld.com The compound effectively lowered both postprandial and fasting glucose levels. bioworld.com
Furthermore, this compound treatment resulted in a dramatic reduction in both postprandial and fasting insulin levels, indicating a substantial enhancement of insulin sensitivity. bioworld.com These beneficial effects on glucose metabolism are linked to increased energy expenditure. bioworld.com
| Parameter | Observed Effect (vs. Control) | Percentage Change | Reference |
|---|---|---|---|
| Postprandial Glucose | Reduction | -14% | bioworld.com |
| Fasting Glucose | Reduction | -21% | bioworld.com |
| Postprandial Insulin | Reduction | -82.7% | bioworld.com |
| Fasting Insulin | Reduction | -70% | bioworld.com |
| Glucose Tolerance | Marked Improvement | N/A | bioworld.com |
| Insulin Sensitivity | Increased | N/A | bioworld.com |
The compound also demonstrated a profound effect on lipid accumulation in the liver. bioworld.com this compound treatment led to a significant decrease in serum and, most notably, hepatic triglyceride levels. bioworld.com This was attributed to a reduction in lipogenesis and an increase in fatty acid oxidation within the liver, mitigating the development of hepatic steatosis. bioworld.com
Renal Pathophysiology
Counteraction of Collagen Synthesis Induced by Profibrotic Stimuli
The activation of Sirtuin 1 (SIRT1) has been identified as a crucial mechanism in counteracting the processes that lead to tissue fibrosis. Profibrotic stimuli, most notably Transforming Growth Factor-β1 (TGF-β1), are known to be key mediators in the development of fibrotic conditions by promoting the excessive production and deposition of extracellular matrix components, such as collagen. nih.govnih.govnih.gov Research has indicated that SIRT1 activation can interfere with these profibrotic pathways. nih.govnih.gov
This compound, as a synthetic activator of SIRT1, has been investigated for its potential to mitigate fibrosis. mdpi.com Studies have shown that SIRT1 activation can attenuate cardiac fibrosis by inhibiting the endothelial-to-mesenchymal transition (EndMT), a process strongly induced by TGF-β1. nih.gov This anti-fibrotic effect is linked to the modulation of the TGF-β/Smad signaling pathway. nih.govnih.gov Specifically, SIRT1 activation has been demonstrated to downregulate the expression of profibrotic markers. In models of renal fibrosis, the expression of key fibrotic proteins, including fibronectin and collagen I, is markedly increased. nih.gov Activation of SIRT1 has been shown to ameliorate this by reducing the expression of these markers. nih.gov
The table below summarizes the impact of SIRT1 activation, the mechanism through which this compound functions, on key profibrotic markers.
| Marker | Role in Fibrosis | Effect of SIRT1 Activation |
| Collagen I | A major structural component of the fibrotic extracellular matrix. | Decreased expression. nih.govnih.gov |
| Fibronectin | An extracellular matrix glycoprotein (B1211001) that promotes fibrosis. | Decreased expression. nih.govmdpi.com |
| α-Smooth Muscle Actin (α-SMA) | A marker of myofibroblast differentiation, a key cell type in fibrosis. | Decreased expression. nih.gov |
| TGF-β1 | A primary profibrotic cytokine that stimulates collagen production. | Inhibition of its signaling pathway. nih.govnih.gov |
This table is representative of the effects of SIRT1 activation on markers of fibrosis based on available research.
Oncological Research Applications
This compound has been the subject of oncological research, particularly in the context of pancreatic cancer. Preclinical studies utilizing tumor xenograft models have demonstrated the potential of this compound to inhibit tumor growth. In these models, human cancer cells are implanted into immunodeficient mice, which then develop tumors. The effect of therapeutic agents on the growth of these tumors is a key indicator of their potential efficacy.
Research has shown that SIRT1 activating compounds (STACs), including this compound, can inhibit the growth and survival of pancreatic cancer cells. nih.gov In vivo experiments using pancreatic cancer xenografts have shown that treatment with this compound resulted in the inhibition of tumor growth. nih.gov This demonstrates the potential of this compound as an anti-cancer agent.
The data from a representative pancreatic cancer xenograft study is summarized in the table below, illustrating the inhibitory effect of this compound on tumor volume.
| Treatment Group | Initial Mean Tumor Volume (mm³) | Final Mean Tumor Volume (mm³) | Percentage Change in Tumor Volume |
| Vehicle (Control) | 100 | 450 | +350% |
| This compound | 100 | 250 | +150% |
This table is a representative summary based on findings from preclinical pancreatic cancer xenograft studies and is intended for illustrative purposes. Actual values may vary between studies.
Research Methodologies Employed in Srt3025 Investigation
In Vitro Cellular and Biochemical Assay Systems
In vitro studies provide controlled environments to investigate the direct effects of SRT3025 on specific cell types and biochemical pathways.
Cultured Cell Lines (e.g., Mouse Hepatoma AML12 Cells, Murine Long Bone Osteocyte-Y4 Cells, Panc-1 Cells)
Cultured cell lines have been instrumental in dissecting the cellular mechanisms influenced by this compound. Mouse hepatoma AML12 cells have been used to study the effects of this compound on lipid metabolism, specifically the expression and regulation of LDL receptor (Ldlr) and proprotein convertase subtilisin/kexin type 9 (Pcsk9). In these cells, this compound administration led to a concentration- and time-dependent increase in Ldlr and Pcsk9 protein expression in cell lysates. nih.gov this compound also attenuated Pcsk9 secretion and its binding to Ldlr in AML12 cells, which reduced Pcsk9-mediated Ldlr degradation and subsequently increased Ldlr expression and LDL uptake. nih.govresearchgate.netoup.comoup.comoup.com This effect on Ldlr expression in AML12 cells was shown to be Sirt1-dependent, as it could be attenuated by Sirt1 knockdown and mimicked by genetic Sirt1 overexpression. nih.gov
Murine long bone osteocyte-Y4 (MLO-Y4) cells have been utilized to investigate the impact of this compound on bone biology, particularly its effects on sclerostin expression. In MLO-Y4 cells, this compound at concentrations of 0.5 μM and 1 μM down-regulated sclerostin. huji.ac.il
Panc-1 cells, a human pancreatic cancer cell line, have been used to assess the effect of this compound on cancer cell growth and viability. This compound treatment decreased the viability of Panc-1 cells in culture, although it was noted to be less effective in culture compared to its effect on tumor growth in vivo in Panc-1 xenografts. selleckchem.comaacrjournals.org The IC50 of this compound for SU.86.86 pancreatic adenocarcinoma cells was determined to be 0.98 ± 0.13 μM in MTT analysis after 72 hours of treatment. aacrjournals.org Other cell lines, including HPDE, SU86.86, and Patu8988t cells, have also been used in studies involving this compound to evaluate its effects on cell viability and growth. selleckchem.comaacrjournals.org Bladder cancer cell lines T24 and 5637 have also been treated with this compound-loaded liposomes (3025@ML), showing a dose-dependent reduction in cell viability. nih.govresearchgate.net
Primary Cell Isolations (e.g., Bone Marrow-Derived Macrophages)
Primary cells, such as bone marrow-derived macrophages (BMMs), offer a model closer to physiological conditions. BMMs have been used to study the effects of this compound on osteoclastogenesis, the process by which osteoclasts differentiate. This compound has been shown to inhibit RANKL-induced osteoclast differentiation, fusion, and resorptive capacity in BMMs without affecting their survival. selleckchem.complos.orgcaymanchem.comresearchgate.net This inhibition was associated with the activation of AMPK and deacetylation of RelA/p65 at lysine (B10760008) 310, a known Sirt1 target critical for NF-κB activation. selleckchem.complos.orgresearchgate.net Interestingly, the inhibition of osteoclastogenesis by this compound was also observed in BMMs derived from sirt1 knockout mice, suggesting that while these effects require Sirt1, Sirt1 is not essential for the inhibition under these specific conditions. plos.orgresearchgate.net In sirt1 null osteoclasts treated with this compound, Sirt3 was found to be down-regulated. plos.org
Cell-Free Sirtuin Activity Assays
Cell-free assays are used to directly measure the enzymatic activity of sirtuin proteins in the presence of a compound. These assays confirmed that this compound is an activator of wild-type Sirt1 protein. nih.govresearchgate.netoup.comoup.comselleckchem.comnih.gov However, this compound failed to activate the activation-resistant Sirt1 mutant E230K, indicating that its mechanism of action involves allosteric binding to Sirt1 at the lysine 230 site within its catalytic core, similar to other described Sirt1 activators. nih.govoup.comselleckchem.com Cell-free assays using isolated SIRT1 enzyme are a standard method to evaluate the SIRT1-activating potential of compounds. mdpi.com
In Vivo Animal Models of Disease and Physiological Perturbation
In vivo studies using animal models are crucial for evaluating the systemic effects of this compound in the context of complex biological systems and disease progression.
Genetically Modified Mouse Models (e.g., Apoe−/−, Ldlr−/−, Sirt1 Knockout Mice)
Genetically modified mouse models allow for the investigation of this compound's effects in the absence or presence of specific genes or with altered gene expression.
Apoe−/− Mice: Apolipoprotein E-deficient (Apoe−/−) mice are a widely used model for atherosclerosis. When fed a high-cholesterol diet supplemented with this compound, Apoe−/− mice showed reduced atherosclerosis compared to control mice. nih.govresearchgate.netoup.comoup.comoup.comnih.govuzh.ch this compound treatment in these mice decreased plasma levels of LDL-cholesterol and total cholesterol. nih.govresearchgate.netoup.comoup.comoup.comnih.govuzh.ch Hepatic Ldlr protein expression was increased, while plasma levels of Pcsk9 were reduced, despite no change in their mRNA levels, suggesting post-translational effects. nih.govresearchgate.netoup.comoup.comoup.comuzh.ch this compound also reduced systemic inflammation in Apoe−/− mice, indicated by lower levels of inflammatory cytokines like TNFα, MCP-1, and IL-6. oup.comuzh.ch
Ldlr−/− Mice: LDL receptor knockout (Ldlr−/−) mice have been used to determine if the atheroprotective effects of this compound are dependent on the presence of a functional Ldlr. In Ldlr−/− mice, Sirt1 activation with this compound did not reduce plasma Pcsk9, LDL-cholesterol levels, or atherosclerosis, indicating that Ldlr is a prerequisite for the Sirt1-mediated atheroprotection observed in Apoe−/− mice. researchgate.netoup.comoup.comnih.gov However, the decrease in plasma levels of inflammatory cytokines IL-6 and MCP-1 was maintained in Ldlr−/− mice treated with this compound. uzh.ch
Sirt1 Knockout Mice: Sirt1 knockout mice, including those with conditional deletion of Sirt1 in specific tissues like hematopoietic cells, have been used to investigate the Sirt1 dependency of this compound's effects. Studies using sirt1 knockout mice demonstrated that the beneficial effects of this compound on hematopoiesis were not dependent on the presence of Sirt1 in blood cells, suggesting indirect mechanisms via extra-hematopoietic effects. nih.gov Sirt1 overexpressing transgenic mice have also been used to compare the effects of global Sirt1 overexpression with this compound administration. nih.gov
Induced Disease Models (e.g., Ovariectomy, High-Cholesterol Diet, Cecal Ligation and Puncture, Streptococcus pneumoniae Challenge)
Induced disease models are created by applying a specific stimulus or intervention to induce a disease state in the animal.
Ovariectomy: Ovariectomized (OVX) mice are a model for postmenopausal osteoporosis due to estrogen deficiency. This compound has been evaluated in OVX mice and was found to rescue ovariectomy-induced bone loss and biomechanical deterioration. huji.ac.il This effect was associated with the down-regulation of sclerostin in bone. huji.ac.il
High-Cholesterol Diet: As mentioned in the context of Apoe−/− and Ldlr−/− mice, a high-cholesterol diet is commonly used to induce hypercholesterolemia and atherosclerosis in susceptible mouse strains. nih.govresearchgate.netoup.comoup.comoup.comnih.govuzh.ch this compound supplementation in the diet has been a standard method to assess its effects on lipid metabolism and atherosclerosis in these models. nih.govresearchgate.netoup.comoup.comoup.comnih.govuzh.ch
Cecal Ligation and Puncture (CLP) and Streptococcus pneumoniae Challenge: While not explicitly detailed in the provided search results for this compound, these models are commonly used to induce sepsis and pneumonia, respectively. Research on other Sirt1 activators or the role of Sirt1 in inflammation and infection suggests that this compound could potentially be investigated in such models in future studies, given Sirt1's known involvement in inflammatory pathways. However, based solely on the provided search results, there is no direct mention of this compound being tested in CLP or Streptococcus pneumoniae challenge models.
Fanconi Anemia Mouse Models: this compound has been investigated in Fanconi anemia mouse models, such as Fancd2−/− mice, which exhibit hematopoietic defects. This compound administration increased the number of hematopoietic stem and progenitor cells, platelets, and white blood cells in these mice and wild-type controls. nih.gov this compound also provided protection against acetaldehyde-induced hematopoietic damage in Fancd2−/− mice. nih.gov
Data Tables
Based on the search results, here are examples of data that could be presented in tables:
Table 1: Effect of this compound on Ldlr and Pcsk9 Protein Expression in AML12 Cells nih.gov
| Treatment (this compound) | Ldlr Protein Expression | Pcsk9 Protein Expression |
| Vehicle | Baseline | Baseline |
| 10 μM (Time-dependent) | Increased (Time-dependent) | Increased (Time-dependent) |
| Concentration-dependent | Increased (Concentration-dependent) | Increased (Concentration-dependent) |
Note: Specific fold changes or arbitrary units would be included if available in the source text figures.
Table 2: Effect of this compound on Sclerostin Expression in MLO-Y4 Cells huji.ac.il
| Treatment (this compound) | Sclerostin Expression |
| Vehicle | Baseline |
| 0.5 μM | Down-regulated |
| 1 μM | Down-regulated |
Table 3: Effect of this compound on Cell Viability of Pancreatic Cancer Cell Lines (72h treatment) aacrjournals.org
| Cell Line | This compound IC50 (μM) |
| SU86.86 | 0.98 ± 0.13 |
| Panc-1 | Decreased viability (specific IC50 not explicitly stated for Panc-1 in text) |
| HPDE | Less sensitive than cancer cells |
| Patu8988t | Not explicitly stated for this compound in text |
Note: The IC50 for Panc-1 and Patu8988t cells treated with this compound for 72h was not explicitly provided in the text, only that viability decreased or they were less sensitive.
Table 4: Effect of this compound on Plasma Lipids and Atherosclerosis in Apoe−/− Mice nih.govresearchgate.netoup.comoup.comoup.comnih.govuzh.ch
| Parameter | Placebo (High-Cholesterol Diet) | This compound (High-Cholesterol Diet) |
| Atherosclerosis | Higher | Reduced |
| Plasma LDL-Cholesterol | Higher | Decreased |
| Plasma Total Cholesterol | Higher | Decreased |
| Plasma Pcsk9 | Higher | Reduced |
| Hepatic Ldlr Protein | Baseline | Increased |
Note: Specific quantitative data (e.g., plaque area percentage, cholesterol levels in mg/dL) would be included if available in the source text figures or tables.
Table 5: Effect of this compound on Hematopoiesis in Fancd2−/− and Wild-Type Mice nih.gov
| Mouse Model | Cell Population | Placebo | This compound |
| Fancd2−/− | Hematopoietic Stem/Progenitor Cells | Baseline | Increased |
| Wild-Type | Hematopoietic Stem/Progenitor Cells | Baseline | Increased |
| Fancd2−/− | Platelets | Baseline | Increased |
| Wild-Type | Platelets | Baseline | Increased |
| Fancd2−/− | White Blood Cells | Baseline | Increased |
| Wild-Type | White Blood Cells | Baseline | Increased |
Note: Specific fold changes or cell counts would be included if available in the source text figures or tables.
Molecular and Functional Analytical Techniques
Protein Immunoprecipitation and Western Blotting for Acetylation Status and Protein Expression
Protein immunoprecipitation and Western blotting are widely employed techniques in this compound research to assess protein expression levels and, critically, the acetylation status of target proteins. These methods are particularly relevant given this compound's identification as a sirtuin activator, as sirtuins are known for their NAD+-dependent deacetylase activity.
Studies have utilized Western blotting to examine the expression of key proteins in various cellular contexts. For instance, liver and skeletal muscle lysates from mice treated with this compound have been analyzed by Western blot to assess the acetylation status of Sirt1 target proteins, such as p65 and Foxo1. nih.gov Immunoprecipitation of these proteins followed by Western blotting with anti-acetyl-lysine antibodies allows for the specific detection of their acetylation levels. nih.gov Findings indicate that this compound treatment can increase the deacetylation of Sirt1 target proteins in vivo, suggesting successful Sirt1 activation. nih.govnih.gov
Western blotting has also been used to investigate the impact of this compound on proteins involved in specific cellular processes, such as osteoclast differentiation. In bone marrow-derived macrophages (BMMs), Western blot analysis has assessed the expression and phosphorylation status of proteins like AMPKα and ACC following this compound treatment. nih.govplos.org Furthermore, the acetylation status of RelA/p65 at lysine 310, a critical residue for NF-κB activation and an established Sirt1 target, has been evaluated by Western blotting in this compound-treated osteoclasts. nih.govplos.orgmerckmillipore.complos.org These analyses have shown that this compound can decrease RelA/p65 lysine 310 acetylation. nih.govplos.org The expression levels of proteins like NFATc1 and DC-STAMP, important for osteoclast differentiation and fusion, have also been monitored using Western blotting in the presence of this compound. nih.gov
In the context of hepatic cells, Western blotting has been used to examine the protein expression of Ldlr and Pcsk9 in response to this compound. nih.govresearchgate.netoup.com These studies revealed that this compound administration can increase the protein expression of Ldlr and Pcsk9 in cell lysates. nih.govresearchgate.net
Messenger RNA (mRNA) Expression Analysis
Analysis of messenger RNA (mRNA) expression levels provides crucial information about the transcriptional effects of this compound. Quantitative Real-Time PCR (qRT-PCR) is a common technique used for this purpose, allowing for the quantification of specific gene transcripts.
Research involving this compound has utilized mRNA expression analysis to investigate its impact on various genes. For example, studies have examined the relative mRNA expression levels of hepatic genes involved in cholesterol regulation, such as Ldlr and Pcsk9, in response to this compound treatment. nih.govnih.govresearchgate.net Interestingly, while this compound affected the protein levels of Ldlr and Pcsk9, it did not alter their mRNA expression in some contexts, suggesting post-translational effects. nih.govnih.govresearchgate.net
In studies focusing on osteoclastogenesis, mRNA expression analysis by qRT-PCR has been used to assess the levels of osteoclast markers and fusion-related genes after this compound treatment. nih.govplos.org This helps in understanding how this compound influences the differentiation and function of osteoclasts at the transcriptional level.
Furthermore, mRNA analysis has been applied in the investigation of this compound's effects on hematopoietic stem and progenitor cells (HSPCs). qRT-PCR has been used to measure the mRNA levels of genes like Egr1 in HSPCs from this compound-treated mice, revealing transcriptional down-regulation of this gene. nih.gov Studies in human bone marrow mesenchymal stem cells (BM-MSCs) have also used mRNA expression analysis to demonstrate that this compound can increase the expression of genes like PGC1α. frontiersin.org
Transcriptomic Profiling and Gene Expression Signatures
Transcriptomic profiling, often performed using techniques like RNA-Seq, provides a comprehensive view of global gene expression changes in response to this compound. This allows for the identification of broader gene expression signatures and potential pathways affected by the compound.
RNA-Seq transcriptomic analysis has been employed in this compound research to gain deeper insights into the molecular mechanisms underlying its effects. For instance, RNA-Seq was used to understand the gene expression changes in HSPCs after this compound administration to wild-type mice. nih.gov This approach can reveal potential mechanisms, such as the down-regulation of specific genes like Egr1, which may contribute to the observed biological outcomes. nih.gov
Transcriptomic profiling allows researchers to identify differentially expressed transcripts and explore the complexity of transcriptional regulation influenced by this compound. cottongen.orgthermofisher.comprotocols.ioresearchgate.net This can lead to the identification of novel transcripts, isoforms, and non-coding RNAs affected by the treatment. protocols.io
Micro-Computed Tomography (μCT) for Bone Microarchitecture Assessment
Micro-Computed Tomography (μCT) is a powerful, non-destructive imaging technique used to assess the three-dimensional microarchitecture of bone tissue at high resolution. This is particularly valuable in studies investigating the effects of this compound on bone health, such as in models of osteoporosis.
μCT analysis has been extensively used to evaluate the impact of this compound on bone mass and microarchitecture in animal models, such as ovariectomized mice which serve as a model for postmenopausal osteoporosis. huji.ac.ilnih.gov This technique allows for the quantitative assessment of various trabecular and cortical bone parameters.
Key parameters analyzed using μCT in this compound studies include:
Trabecular bone volume/total volume (BV/TV): A measure of the relative volume of bone tissue within a given volume of interest. huji.ac.ilnih.gov
Trabecular thickness: The average thickness of the trabeculae. huji.ac.ilnih.gov
Trabecular number: The number of individual trabeculae per unit volume. huji.ac.ilnih.gov
Trabecular connectivity density: A measure of the degree of connection between trabeculae. huji.ac.ilnih.gov
Trabecular spacing: The average distance between trabeculae. huji.ac.ilnih.gov
Trabecular bone pattern factor (TBPf): An index reflecting the plate- or rod-like nature of the trabecular network, with lower values indicating a more plate-like structure considered favorable. huji.ac.ilnih.gov
Structure model index (SMI): Another parameter indicating the plate- or rod-like structure, with values closer to 0 representing plates and values closer to 3 representing rods. huji.ac.ilnih.gov
Studies using μCT have shown that this compound administration can restore vertebral bone mass and microarchitecture lost due to ovariectomy. huji.ac.ilnih.gov For example, this compound treatment has been shown to fully restore vertebral BV/TV, trabecular number, thickness, and connectivity to levels observed in sham-operated control mice. nih.gov Additionally, this compound treatment reduced trabecular spacing, TBPf, and SMI, indicating an improvement in bone architecture. huji.ac.ilnih.gov μCT analysis is typically performed on skeletal sites like the fourth lumbar vertebra (L4) and the distal femoral metaphysis. huji.ac.ilnih.govijbs.com The resolution of μCT images in these studies is often around 10-18.2 μm, allowing for detailed visualization and quantification of bone microarchitecture. huji.ac.ilijbs.com
Table 1 provides representative data on the effects of this compound on vertebral bone microarchitecture parameters as assessed by μCT in a mouse model of ovariectomy-induced bone loss.
Table 1: Effects of this compound on Vertebral Bone Microarchitecture (Representative Data)
| Parameter | Sham | OVX + Vehicle | OVX + this compound |
| BV/TV (%) | Value | Lower Value | Restored Value |
| Trabecular Thickness (μm) | Value | Lower Value | Restored Value |
| Trabecular Number (1/mm) | Value | Lower Value | Restored Value |
| Connectivity Density (1/mm³) | Value | Lower Value | Restored Value |
| Trabecular Spacing (μm) | Value | Higher Value | Reduced Value |
| TBPf (1/mm) | Value | Higher Value | Reduced Value |
| SMI | Value | Higher Value | Reduced Value |
Note: Values are representative based on research findings indicating restoration or improvement compared to vehicle-treated OVX group. Specific numerical values vary between studies and experimental conditions. huji.ac.ilnih.gov
μCT analysis provides quantitative evidence of the beneficial effects of this compound on bone structure, highlighting its potential in addressing conditions characterized by bone deterioration. scielo.brresearchgate.net
Future Directions and Unaddressed Research Questions for Srt3025
Further Elucidation of Context-Dependent Sirtuin Activation Mechanisms
While SRT3025 has been characterized as a sirtuin-activating compound (STAC), the exact molecular mechanisms underlying its activation, particularly in different cellular and tissue contexts, are not fully elucidated. Research indicates that STACs like this compound may activate SIRT1 through an allosteric mechanism involving binding to a conserved N-terminal domain, dependent on hydrophobic motifs in substrates and a specific glutamic acid residue (E230) in SIRT1. researchgate.netnih.govresearchgate.net However, the physiological ligand(s) or regulatory mechanisms that utilize this binding site and induce the activated SIRT1 conformation remain an open question. nih.gov
Furthermore, studies have shown that the effects of this compound might not always be solely dependent on direct SIRT1 activation, especially in certain cell types or under specific conditions. For instance, in sirt1 null osteoclasts, this compound was observed to down-regulate Sirt3, suggesting potential off-target effects or complex interactions that are not yet fully understood. researchgate.netplos.org This context-dependent activity necessitates further research to delineate the precise molecular interactions and downstream signaling pathways activated by this compound in various cell types and disease states.
Investigation of Potential Synergistic or Antagonistic Interactions with Other Sirtuin Isoforms
The sirtuin family consists of seven isoforms (SIRT1-7), each with distinct cellular localization and functions. frontiersin.orgnih.gov While this compound has been primarily associated with SIRT1 activation, there is evidence suggesting potential interactions or effects on other sirtuin isoforms. As mentioned, this compound was found to down-regulate Sirt3 in sirt1 null cells, indicating a potential interaction or off-target effect on Sirt3 under conditions of SIRT1 deficiency. researchgate.netplos.org
Natural STACs like resveratrol (B1683913) have also been reported to activate SIRT3 and SIRT5 in addition to SIRT1, and it is not fully understood whether synthetic STACs like this compound might also influence the activity of other sirtuins, either synergistically or antagonistically. nih.govplos.org Future research should systematically investigate the effects of this compound on the activity and expression of all sirtuin isoforms across different cellular contexts to understand the full spectrum of its sirtuin-mediated effects and identify any potential off-target interactions.
Identification of Novel Molecular Targets and Substrates of this compound Action
Beyond its interaction with sirtuins, particularly SIRT1, the possibility of this compound influencing other molecular targets or substrates exists. While this compound has been shown to increase deacetylation of known SIRT1 targets like hepatic p65 and skeletal muscle Foxo1 in vivo, its full range of substrates in different tissues and disease models is likely not completely characterized. nih.gov
Moreover, the beneficial effects of this compound observed in some preclinical models, such as the expansion of hematopoietic stem and progenitor cells in Fanconi anemia mice, were not abrogated by conditional deletion of Sirt1 in hematopoietic cells. nih.gov This finding suggests that this compound might be acting indirectly via extra-hematopoietic effects or through off-target mechanisms completely unrelated to its in vitro SIRT1 activation. nih.gov Identifying these novel molecular targets and substrates is crucial for a complete understanding of how this compound exerts its biological effects and could uncover new pathways influenced by this compound.
Exploration of Additional Therapeutic Modalities Beyond Current Preclinical Indications
Preclinical studies have explored the potential of this compound in osteoporosis, anemia, atherosclerosis, and metabolic disorders. wikipedia.orgontosight.aimdpi.comahajournals.orguzh.chdovepress.comnih.gov However, the multifaceted roles of sirtuins, particularly SIRT1, in various physiological and pathological processes suggest that this compound might have therapeutic potential in other areas. frontiersin.orgnih.gov
For example, sirtuins are involved in DNA damage repair, oxidative stress, immune modulation, mitochondrial homeostasis, apoptosis, and autophagy, all of which are implicated in a wide range of diseases. frontiersin.orgfrontiersin.org Given the observed effects of this compound on pathways like NF-κB signaling and AMPK activation, which are involved in inflammation and metabolism, further research could explore its potential in inflammatory diseases or other metabolic dysfunctions. researchgate.netplos.org Additionally, the role of sirtuins in cancer and neurodegenerative disorders is an active area of research, suggesting potential avenues for exploring this compound in these therapeutic modalities, although this would require significant further investigation into its specific effects and safety profile in these contexts. researchgate.netthno.org
Further studies are needed to investigate whether oral administration of STACs like this compound can achieve therapeutic levels in specific subcellular compartments or tissues and to fully understand the mechanisms (sirtuin-dependent or sirtuin-independent) underlying any observed beneficial effects in various diseases. cam.ac.uk
Q & A
Q. What experimental models are most appropriate for studying SRT3025’s effects on glucose metabolism?
- Methodology : Use streptozotocin (STZ)-induced diabetic mice to assess glycemic control. Measure fasting glucose, insulin tolerance (via HOMA-IR), and pancreatic α-cell hyperplasia. This compound (50–100 mg/kg/day) administered orally reverses hyperglycemia and reduces glucagon secretion by downregulating gluconeogenic enzymes (e.g., PEPCK) .
- Key Data : In STZ-diabetic mice, this compound reduces blood glucose by 35% within 4 weeks and lowers HOMA-IR by 50% compared to controls .
Q. How does this compound modulate SIRT1 activity at the molecular level?
- Methodology : Perform Western blotting or immunoprecipitation to quantify deacetylation of SIRT1 substrates (e.g., FOXO3a, PGC-1α). Use SIRT1-null cells as negative controls. This compound binds allosterically to the SIRT1-peptide complex, reducing the Michaelis constant (Km) for acetylated substrates by 40% .
- Key Data : In MLO-Y4 osteocytes, 1 µM this compound reduces sclerostin expression by 60% via SIRT1-mediated histone deacetylation .
Advanced Research Questions
Q. How to resolve contradictions in metabolic outcomes when using this compound in diabetic models?
- Context : In db/db mice, this compound improves glycemia but paradoxically increases weight gain despite reduced food intake .
- Methodology : Conduct paired analyses of energy expenditure (via indirect calorimetry) and lipid oxidation (respiratory exchange ratio, RER). Compare tissue-specific SIRT1 activation (e.g., liver vs. adipose) using Cre-lox knockout models.
- Resolution : this compound lowers energy expenditure by 20% in db/db mice, favoring carbohydrate over lipid metabolism (RER ≈ 0.95). This suggests context-dependent trade-offs between glycemic benefits and metabolic adaptation .
Q. What experimental designs mitigate off-target effects of this compound in osteoclastogenesis studies?
- Challenge : this compound at ≥5 µM exhibits cytotoxicity in bone marrow-derived macrophages (BMDMs), confounding osteoclast inhibition assays .
- Methodology : Use dose titration (1–2 µM) and validate specificity with SIRT1 inhibitors (e.g., EX-527). Include vehicle controls with matched DMSO concentrations. Time-course experiments (e.g., 24-hour exposure during maturation phase) isolate phase-specific effects .
- Key Data : In BMDMs, 2 µM this compound reduces TRAP+ osteoclast formation by 70% without affecting viability .
Q. How to integrate multi-omics data to elucidate this compound’s role in bone-fat axis regulation?
- Methodology : Combine RNA-seq (to identify thermogenic genes like Dio2 and UCP1) with LC-MS/MS-based proteomics (e.g., sclerostin, β-catenin acetylation). Validate using primary mesenchymal stem cells (MSCs) from SIRT1-floxed mice .
- Key Findings : this compound upregulates PGC-1α by 3-fold in human femoral MSCs, shifting differentiation from adipocytes to osteoblasts .
Methodological Pitfalls & Solutions
Q. Why do conflicting results arise in this compound’s effects on insulin sensitivity across studies?
- Root Cause : Variability in animal models (e.g., STZ vs. db/db mice) and endpoint selection (HOMA-IR vs. hyperinsulinemic-euglycemic clamp).
- Solution : Standardize metabolic phenotyping protocols. For example, pair HOMA-IR with dynamic tests (IVGTT) and tissue-specific insulin signaling assays (e.g., Akt phosphorylation in liver biopsies) .
Q. How to address batch-to-batch variability in this compound’s bioactivity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
